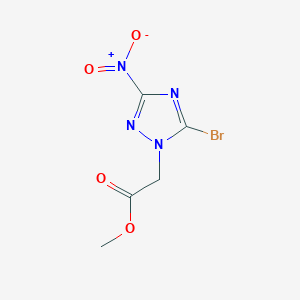

methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate

Description

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate (CAS: 1033202-02-6) is a triazole-derived ester featuring a bromine atom at position 5 and a nitro group at position 3 of the triazole ring. Its molecular formula is C₅H₆BrN₅O₄, with a molecular weight of 289.04 g/mol. The compound has been cataloged as a discontinued product by suppliers like CymitQuimica, with a purity of 95% . Its synthesis likely involves bromination and nitration steps on a triazole precursor, followed by esterification.

Properties

IUPAC Name |

methyl 2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O4/c1-14-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJSFPHJDGOMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Formation of 5-bromo-3-nitro-1H-1,2,4-triazole: This can be achieved by reacting 3-nitro-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The triazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol).

Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products Formed

Substitution: Various substituted triazole derivatives.

Reduction: Amino-triazole derivatives.

Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate exhibits promising anticancer properties. Compounds in the triazole family have been shown to inhibit cancer cell proliferation and induce apoptosis. Studies suggest that modifications to the triazole structure can enhance selectivity towards cancer cells while minimizing effects on normal cells. For instance, derivatives of triazoles have been evaluated for their ability to disrupt microtubule dynamics, a critical target in cancer therapy.

Mechanism of Action

The mechanism of action often involves interaction with tubulin and other cellular targets. For example, research indicates that compounds similar to this compound can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Agrochemicals

Fungicidal Properties

Triazole derivatives are widely recognized for their fungicidal activity. This compound has been explored for its potential as a fungicide due to its ability to inhibit fungal growth by disrupting ergosterol synthesis. This mechanism is crucial for developing new agrochemical products that target resistant fungal strains.

Case Study: Field Trials

Field trials have demonstrated the efficacy of triazole-based fungicides in controlling diseases in crops such as wheat and barley. The application of this compound has shown significant reductions in fungal infections compared to untreated controls .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a precursor for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve the material's resistance to degradation and increase its functionality.

Synthesis of Functionalized Materials

The compound can be used in the synthesis of functionalized materials through various chemical reactions such as substitution and reduction. This versatility allows for the development of materials with specific properties tailored for applications in coatings, adhesives, and composites .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate with structurally related triazole acetates:

Biological Activity

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₅H₃BrN₄O₃

- Molecular Weight : 222.985 g/mol

- CAS Number : 74205-85-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties that could be harnessed in therapeutic applications.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in microbial cell wall synthesis and metabolism. The presence of the triazole ring is crucial for its interaction with target proteins.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the triazole moiety can significantly influence the biological activity of related compounds. For instance, substituents on the nitrogen atoms or variations in the ester group can enhance potency against specific pathogens.

Figure 1: Structure-Aactivity Relationship Analysis

SAR Analysis

Case Study 1: Antitubercular Activity

In a study published in Nature, researchers synthesized a series of triazole derivatives, including this compound. The compound demonstrated promising antitubercular activity with an MIC value of 6.25 µg/mL against Mycobacterium tuberculosis .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of the compound on mammalian cell lines using an MTT assay. Results indicated that concentrations up to 50 µg/mL were well-tolerated by mouse fibroblast cells with minimal cytotoxic effects observed .

Q & A

Q. What are the common synthetic routes for methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate?

The synthesis typically involves alkylation of a substituted 1,2,4-triazole precursor with methyl bromoacetate. For example, the triazole core can be functionalized via nucleophilic substitution:

- Step 1 : React 5-bromo-3-nitro-1H-1,2,4-triazole with a base (e.g., sodium hydride or sodium ethoxide) to deprotonate the triazole N-H group.

- Step 2 : Introduce methyl bromoacetate under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the acetamide linkage.

- Optimization : Adjust reaction time and temperature to minimize byproducts like over-alkylation or ester hydrolysis. Similar methodologies are reported for analogous triazole derivatives .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- NMR Spectroscopy : and NMR identify substituent positions (e.g., distinguishing nitro and bromo groups via chemical shifts and splitting patterns).

- IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1700–1750 cm, nitro group at ~1500–1370 cm).

- Elemental Analysis : Validate purity and molecular formula.

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of nitro and bromo groups), though no direct data exists for this compound .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s reactivity and stability?

- Electrophilic Reactivity : The nitro group is electron-withdrawing, reducing electron density at the triazole ring and directing further electrophilic substitutions.

- Nucleophilic Substitution : The bromo group can undergo displacement reactions (e.g., Suzuki coupling) if positioned para/ortho to the triazole’s reactive sites.

- Stability : Nitro groups may induce thermal instability, requiring storage at low temperatures. Comparative studies with non-brominated/non-nitrated analogs highlight these effects .

Q. What challenges arise in achieving regioselective nitration and bromination of the triazole ring?

- Nitration : Requires controlled conditions (e.g., mixed HNO/HSO) to avoid over-nitration. The 3-position is typically favored due to steric and electronic factors.

- Bromination : Electrophilic bromination (e.g., NBS or Br) at the 5-position competes with ring-opening side reactions. Microwave-assisted synthesis may improve selectivity .

Q. What mechanistic insights explain the compound’s potential antifungal activity?

Triazole derivatives inhibit fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase (CYP51). The nitro group enhances electrophilicity, improving target affinity, while the bromo substituent may modulate lipophilicity and membrane penetration. Computational docking studies (similar to those in ) can predict binding modes .

Q. How can competing byproducts during synthesis be minimized?

- Byproduct Formation : Over-alkylation or ester hydrolysis can occur under prolonged reaction times.

- Mitigation Strategies : Use stoichiometric control (e.g., 1:1 molar ratio of triazole to methyl bromoacetate) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.